Bis(4-amino-2,3-dichlorophenyl)methane
Description
Contextualization of Bis-Aryl Methane (B114726) Derivatives and Halogenated Aromatic Amines in Contemporary Chemistry
Bis-aryl methane derivatives are characterized by two aryl groups linked by a methylene (B1212753) bridge. This structural motif imparts a unique combination of rigidity and conformational flexibility, making them valuable precursors in polymer science and materials chemistry. nih.gov The nature of the substituents on the aromatic rings can be tailored to fine-tune the electronic, physical, and chemical properties of the resulting materials.
Halogenated aromatic amines, on the other hand, are aromatic amines that have one or more halogen atoms attached to the aromatic ring. ncert.nic.in The presence of halogens significantly influences the reactivity and properties of the amine. nih.gov Halogenation can alter the basicity of the amino group, introduce new reaction sites, and enhance the thermal and chemical stability of the molecule. numberanalytics.com These compounds are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comrsc.org
Historical Perspectives on Research Involving Analogous Chemical Structures
The study of bis-aryl methane derivatives has a rich history, with early research focusing on their synthesis and basic reactivity. A notable analogous compound is 4,4'-methylenedianiline (B154101), which has been extensively used as a curing agent for epoxy resins and in the production of polyurethanes. Research into halogenated aromatic amines also has a long-standing tradition, with foundational work on their synthesis and reactions dating back decades. rsc.org The introduction of halogen atoms was recognized early on as a powerful tool to modify the electronic properties of aromatic systems.
More specifically, analogs such as Bis(4-amino-2-chloro-3,5-diethylphenyl)methane have been investigated as chain extenders for elastomeric polyurethanes, demonstrating improved mechanical and dynamic properties. chemicalbook.com This historical context provides a foundation for understanding the potential applications and research directions for the more complexly substituted Bis(4-amino-2,3-dichlorophenyl)methane.
Rationale for Dedicated Academic Inquiry into this compound
Furthermore, the compound serves as a valuable building block for synthesizing more complex molecules. Its diamine nature allows for the formation of polyamides, polyimides, and other polymers with potentially unique properties conferred by the dichlorophenyl groups. Investigating the synthesis, characterization, and polymerization of this monomer is crucial for developing new high-performance materials.
Overview of Research Scope and Objectives
The primary objective of research into this compound is to thoroughly understand its chemical properties and explore its potential as a monomer and synthetic intermediate. Key research areas include:
Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity this compound.
Spectroscopic and Structural Characterization: Utilizing techniques such as NMR, IR, and mass spectrometry to fully characterize the molecule's structure.
Reactivity Studies: Investigating the chemical reactivity of the amino groups and the aromatic rings, including reactions like acylation, alkylation, and polymerization.
Polymer Synthesis and Characterization: Using the compound as a monomer to synthesize new polymers and evaluating their thermal, mechanical, and electronic properties.
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 42240-73-3 |
| Molecular Formula | C13H10Cl4N2 |
| Molecular Weight | 336.05 g/mol |
| IUPAC Name | 4-[(4-amino-2,3-dichlorophenyl)methyl]-2,3-dichloroaniline |
| Physical Form | White to Yellow Solid |
Data sourced from multiple chemical suppliers and databases. uni.lu
The following interactive table details the synthesis and properties of this compound and a related analog.
| Compound Name | CAS Number | Molecular Formula | Key Features |
| This compound | 42240-73-3 | C13H10Cl4N2 | Used as a building block for complex organic molecules and in the production of dyes and pigments. |
| Bis(4-amino-2-chloro-3,5-diethylphenyl)methane | 106246-33-7 | C21H28Cl2N2 | An excellent chain extender for elastomeric polyurethanes and a curing agent for epoxides. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-amino-2,3-dichlorophenyl)methyl]-2,3-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N2/c14-10-6(1-3-8(18)12(10)16)5-7-2-4-9(19)13(17)11(7)15/h1-4H,5,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHQXZSLCCTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=C(C(=C(C=C2)N)Cl)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195077 | |
| Record name | Benzenamine, 4,4'-methylenebis(2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42240-73-3 | |
| Record name | Benzenamine, 4,4'-methylenebis(2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042240733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-methylenebis(2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-amino-2,3-dichlorophenyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Bis 4 Amino 2,3 Dichlorophenyl Methane
Advanced Synthetic Routes to Bis(4-amino-2,3-dichlorophenyl)methane
The synthesis of this compound is a multi-step process that relies on established and modern organic chemistry reactions. The primary challenge lies in the controlled introduction of the amino groups onto the sterically hindered and electronically deactivated dichlorinated phenyl rings.
Catalytic Approaches and Mechanistic Studies in Compound Formation
The formation of this compound typically involves the construction of carbon-nitrogen bonds on an aromatic scaffold. Two prominent catalytic methods for this purpose are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
Ullmann Coupling: The Ullmann reaction, a classic copper-catalyzed cross-coupling method, is a viable route for forming aryl amines from aryl halides. wikipedia.orgwikipedia.org Traditional Ullmann conditions often required stoichiometric amounts of copper and harsh reaction temperatures, sometimes exceeding 200°C. wikipedia.orgnih.gov Modern advancements have introduced soluble copper catalysts supported by ligands, such as diamines or amino acids, which facilitate the reaction under milder conditions. nih.gov The generally accepted mechanism involves the formation of an organocopper intermediate which then reacts with the amine. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a copper(I) iodide or palladium catalyst can be employed. The reaction involves the coupling of an appropriate dichlorinated aromatic precursor with an amine source.
Nucleophilic Aromatic Substitution (SNAr): This method involves the replacement of a leaving group on an aromatic ring by a nucleophile. The presence of electron-withdrawing groups, such as the chlorine atoms in the precursors to this compound, is crucial for activating the ring towards nucleophilic attack. mdpi.com The reaction proceeds through a Meisenheimer complex intermediate. Studies on related structures, like 2,4-dichloroquinazolines, show that the regioselectivity of the substitution is governed by electronic factors, with the carbon atom at the 4-position being more susceptible to nucleophilic attack due to a higher LUMO coefficient. mdpi.com This principle is applicable to the synthesis of the target compound, where an amino group is introduced at the 4-position relative to the methylene (B1212753) bridge.
Optimization of Reaction Parameters for Enhanced Yield, Selectivity, and Purity
Achieving high yield, selectivity, and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The electron-withdrawing nature and steric hindrance from the two chlorine atoms on each phenyl ring present significant hurdles.
Key parameters for optimization include:
Temperature: Elevated temperatures, often in the range of 120–220°C, are necessary to overcome the deactivation of the aromatic rings by the chlorine substituents. As shown in the table below, higher temperatures can reduce reaction times significantly.
Catalyst and Reagents: The choice of catalyst, such as copper(I) iodide or palladium complexes, is critical. The ratio of the amine precursor to the alkylating or coupling agent also plays a vital role in maximizing yield.
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to improve the solubility of reactants and intermediates.
Purification: Post-reaction, purification techniques such as column chromatography or recrystallization are essential to isolate the final product from unreacted precursors and byproducts.
Table 1: Example of Reaction Parameter Optimization This table illustrates the effect of temperature and reactant ratios on yield and purity in a representative synthesis.
| Embodiment | Reaction Temp (°C) | Amine:Alkylating Agent Ratio | Reaction Time (hours) | Yield (%) | Purity (HPLC %) |
| 1 | 120 | 1:1.1 | 34 | 59.5 | 99.62 |
| 2 | 160 | 1:1.65 | 12 | 64.0 | 99.58 |
| 3 | 200 | 1:2 | 4 | 65.6 | 99.67 |
| Data derived from a representative industrial synthesis process. |
Exploration of Sustainable and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places increasing emphasis on sustainability. In the context of synthesizing aromatic diamines like this compound, several green chemistry principles are being explored.
Alternative Solvents: Research into Ullmann reactions has demonstrated the use of deep eutectic solvents (DES) as environmentally benign and recyclable reaction media. nih.govfrontiersin.org These solvents can allow reactions to proceed under milder conditions (60–100°C) and in the absence of additional ligands. nih.govfrontiersin.org
Waste Reduction: Some optimized processes avoid the use of strong alkaline agents, which minimizes corrosive waste streams. Furthermore, capturing and recycling gaseous byproducts, such as hydrogen chloride, improves the environmental footprint of the synthesis.
Catalyst Innovation: The development of metal-free, recyclable oxidizing agents, such as Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), for related transformations offers a greener alternative to traditional heavy-metal oxidants. odu.edu
Functional Group Transformations and Derivatization Strategies
The this compound molecule possesses two key functional groups: the primary amino moieties and the chlorine substituents. Both offer opportunities for further chemical modification and derivatization.
Selective Modification of Amino Moieties (e.g., Oxidation to nitro groups, Reduction, Substitution)
The primary amino groups are reactive sites that can undergo a variety of transformations.
Oxidation: The amino groups can be oxidized to the corresponding nitro groups using strong oxidizing agents like potassium permanganate (B83412) or nitric acid. This transforms the electron-donating amino group into a powerful electron-withdrawing group, significantly altering the electronic properties of the aromatic rings. The oxidation of amino acids by reagents like diethylammonium (B1227033) chlorochromate (DEACC) to produce sulfoxides has also been studied, indicating the susceptibility of related functional groups to oxidation. rasayanjournal.co.in
Reduction: While the starting compound is already an amine, reduction reactions can be relevant for its derivatives. For instance, if the amino groups are first oxidized to nitro groups, they can then be reduced back to amines, a common strategy in the synthesis of complex aromatic compounds.
Substitution: The nitrogen atoms of the amino groups can be further functionalized. For example, N-methylation of similar aromatic diamines has been performed to synthesize N-methyl substituted aromatic polyamides. nasa.gov
Reactivity of Halogen Substituents in Cross-Coupling and Other Reactions
The four chlorine atoms on the aromatic rings are key sites for derivatization, primarily through cross-coupling reactions. Although chlorine is a less reactive halogen compared to bromine or iodine in these reactions, modern catalytic systems have expanded the scope to include aryl chlorides. wikipedia.orgwikipedia.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples aryl halides with organoboron compounds (boronic acids or esters) and is widely used for creating biaryl linkages. nih.gov
Stille Coupling: Involves the reaction of an organohalide with an organotin compound. libretexts.org
Hiyama Coupling: Utilizes organosilanes as the coupling partner for organohalides. mdpi.comorganic-chemistry.org
Negishi Coupling: Employs organozinc reagents to couple with organic halides, a reaction that can also be catalyzed by cobalt in addition to palladium. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms themselves can be replaced by other nucleophiles under certain conditions, although this is more challenging than substitution on rings with stronger activation. The activating effect of a halogen substituent in SNAr is typically greatest from the ortho position. rsc.org
Table 2: Summary of Potential Chemical Transformations
| Functional Group | Reaction Type | Reagents/Catalysts | Product Type |
| Amino (-NH₂) | Oxidation | Potassium permanganate, Nitric acid | Nitro (-NO₂) derivative |
| Amino (-NH₂) | Substitution (e.g., N-Alkylation) | Alkyl halides nasa.gov | N-substituted amine derivative |
| Chloro (-Cl) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst nih.gov | Aryl-substituted derivative |
| Chloro (-Cl) | Hiyama Coupling | Organosilane, Pd catalyst mdpi.comorganic-chemistry.org | Aryl/Alkyl-substituted derivative |
| Chloro (-Cl) | Negishi Coupling | Organozinc reagent, Pd or Co catalyst nih.gov | Aryl/Alkyl-substituted derivative |
| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe) | Ether or other substituted derivative |
Synthesis of Novel this compound Derivatives and Conjugates
The diamine nature of this compound makes it a valuable monomer for step-growth polymerization and a building block for the synthesis of discrete molecular derivatives. The primary amino groups can readily react with various electrophiles to form new covalent bonds, leading to the creation of novel compounds with tailored properties. The key synthetic pathways to its derivatives include the formation of polyimides, polyamides, and Schiff bases. Furthermore, its role as a curing agent for epoxy resins represents a form of conjugation into a cross-linked polymer network.
Polymer Derivatives: Polyamides and Polyimides
Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. This compound can serve as the diamine monomer in the synthesis of these polymers.
The synthesis of polyamides from this compound typically involves a polycondensation reaction with an aromatic or aliphatic diacid chloride. The reaction proceeds via nucleophilic acyl substitution, where the amino groups of the diamine attack the carbonyl carbons of the diacid chloride, eliminating hydrogen chloride and forming an amide linkage. This process is often carried out at low temperatures in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which can also act as an acid scavenger.
The synthesis of polyimides is generally a two-step process. mdpi.comnih.gov Initially, this compound is reacted with a tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA) or 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent at room temperature. mdpi.comresearchgate.netkoreascience.kr This step yields a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. mdpi.comnih.gov Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures (typically 200-300 °C), which drives the cyclodehydration to form the imide rings. Chemical imidization can be performed at lower temperatures using a mixture of a dehydrating agent, like acetic anhydride, and a catalyst, such as pyridine (B92270) or triethylamine. The properties of the resulting polyimide, including its solubility, thermal stability, and mechanical strength, are influenced by the structure of both the diamine and the dianhydride. researchgate.netnih.gov
Table 1: Representative Synthesis of Polyimide Derivatives
| Reactant 1 | Reactant 2 | Intermediate | Polymerization Method | Final Product |
|---|---|---|---|---|
| This compound | Pyromellitic Dianhydride (PMDA) | Poly(amic acid) | Two-step (thermal or chemical imidization) | Polyimide |
| This compound | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | Poly(amic acid) | Two-step (thermal or chemical imidization) | Fluorinated Polyimide |
| This compound | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | Poly(amic acid) | Two-step (thermal or chemical imidization) | Polyetherimide |
Schiff Base Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. The synthesis of Schiff base derivatives from this compound involves the condensation reaction of its primary amino groups with aldehydes or ketones. researchgate.netresearchgate.netnanobioletters.com Typically, the reaction is carried out by refluxing the diamine with a stoichiometric amount of an aldehyde (e.g., benzaldehyde, salicylaldehyde) in a suitable solvent like ethanol (B145695) or methanol, often with a catalytic amount of acid. nih.govresearchgate.net The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine bond. The resulting bis-Schiff bases are often crystalline solids and can act as ligands for the formation of metal complexes. nih.govresearchgate.netnanobioletters.com
Table 2: Synthesis of Schiff Base Derivatives
| Reactant 1 | Reactant 2 (Aldehyde) | Reaction Conditions | Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | Reflux in ethanol, catalytic acid | Bis-Imine |
| This compound | Salicylaldehyde | Reflux in methanol | Hydroxylated Bis-Imine |
| This compound | 4-Methoxybenzaldehyde | Reflux in ethanol | Methoxy-substituted Bis-Imine |
Conjugates with Epoxy Resins
This compound is utilized as a hardener or curing agent for epoxy resins, which results in the formation of a highly cross-linked polymer network. In this context, the diamine acts as a conjugate, becoming an integral part of the final thermoset material. The curing process involves the nucleophilic attack of the primary amino groups on the oxirane rings of the epoxy prepolymer (e.g., a diglycidyl ether of bisphenol A). epo.org This ring-opening reaction forms a β-hydroxyamine linkage. Each primary amine group can react with two epoxide groups, leading to the formation of a rigid, three-dimensional network. The thermal and mechanical properties of the cured epoxy resin are significantly influenced by the structure of the diamine hardener. The presence of the dichlorophenyl groups in the backbone of the cured material can enhance its thermal stability and flame retardancy.
Advanced Spectroscopic and Analytical Characterization for Bis 4 Amino 2,3 Dichlorophenyl Methane Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For a molecule like Bis(4-amino-2,3-dichlorophenyl)methane, with its multiple substituted aromatic rings, NMR provides critical information on atom connectivity and spatial arrangement.
The NMR spectra of this compound can be complex due to overlapping signals of the aromatic protons and carbons. To overcome this, isotopic labeling, the strategic replacement of atoms with their isotopes (e.g., ¹³C and ¹⁵N), is an invaluable technique. wikipedia.org Uniformly labeling the compound with ¹³C and/or ¹⁵N enhances NMR sensitivity and enables the use of powerful multi-dimensional experiments. sigmaaldrich.com For targeted assignments, specific labeling can be employed, which 'turns on' signals at selected sites while the rest of the molecule remains NMR-invisible. nih.gov
Advanced pulse sequences are essential for unambiguously assigning the resonances. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the methylene (B1212753) bridge protons to the carbons of the aromatic rings and for confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. weizmann.ac.il
These experiments, used in combination, allow for a complete and confident assignment of all proton and carbon signals, even in a complex structure.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| ¹H NMR | Chemical shift and coupling constants of protons. | Identifies aromatic, amine (NH₂), and methylene (CH₂) protons. |
| ¹³C{¹H} NMR | Chemical shifts of unique carbon atoms. | Distinguishes between substituted and unsubstituted aromatic carbons and the methylene bridge carbon. |
| COSY | ¹H-¹H spin-spin coupling networks. | Confirms the positions of protons relative to each other on the aromatic rings. |
| HSQC | Direct ¹H-¹³C correlations. | Assigns each aromatic proton to its corresponding carbon atom. |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. | Crucial for assigning quaternary carbons and confirming the link between the methylene bridge and the phenyl rings. |
| Isotopic Labeling (¹³C, ¹⁵N) | Enhanced sensitivity and access to heteronuclear experiments. | Simplifies complex spectra and allows for detailed structural analysis that might otherwise be impossible. nih.govpatentcut.com |
The analysis of Nuclear Overhauser Effects (NOEs) via 2D NOESY or ROESY experiments can provide distance constraints between protons on the different aromatic rings and the methylene protons. weizmann.ac.il The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to conformational changes.
For a more rigorous analysis, as has been demonstrated for the parent diphenylmethane (B89790) molecule, NMR studies in a weakly ordering liquid crystalline solvent can be performed. soton.ac.ukresearchgate.net This technique allows for the measurement of residual dipolar couplings (RDCs), which provide information about the average orientation of molecular vectors relative to the magnetic field. researchgate.net By fitting the experimental RDCs to models of conformational distribution, it is possible to determine the most probable arrangement of the two dichlorophenyl rings relative to each other, for instance, the average torsional angles. soton.ac.ukresearchgate.net This approach provides a detailed picture of the molecule's dynamic structure in the solution phase.
High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Identification in Complex Matrices
High-resolution mass spectrometry (HRMS) is a cornerstone for the sensitive detection and identification of compounds, offering high specificity and accuracy. It is particularly suited for analyzing this compound in challenging environments.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nih.gov In an MS/MS experiment, the intact molecular ion of this compound (with a predicted [M+H]⁺ m/z of approximately 334.96708) is first selected. uni.lu This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner.
The fragmentation of amines is well-characterized. youtube.comlibretexts.org For this compound, the most likely fragmentation pathway involves the cleavage of the C-C bond between one of the aromatic rings and the methylene bridge (benzylic cleavage). This would result in a stable dichlorinated aminobenzyl-type cation. The presence of four chlorine atoms creates a distinctive isotopic pattern for the molecular ion and its fragments, which aids in their identification. Analyzing these fragmentation patterns allows for the creation of a "fingerprint" that can be used to confirm the presence of the compound with very high confidence. future4200.com
| Precursor Ion (m/z) | Proposed Fragment Structure | Predicted Fragment Ion (m/z) | Fragmentation Pathway |
|---|---|---|---|
| ~335 [M+H]⁺ | Protonated this compound | - | Parent Ion |
| ~335 [M+H]⁺ | [H₂N(Cl)₂C₆H₂CH₂]⁺ | ~188 | Benzylic cleavage (loss of amino-dichlorophenyl radical) |
| ~335 [M+H]⁺ | [C₁₃H₉Cl₄N₂]⁺ | ~333 | Loss of H₂ |
| ~335 [M+H]⁺ | [C₁₃H₈Cl₃N₂]⁺ | ~300 | Loss of HCl |
Determining the concentration of this compound in environmental samples, such as water or soil, requires highly sensitive and selective methods due to the complexity of the matrices and the typically low concentrations of the analyte. A validated method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of quantitative analysis. nih.govnih.gov
The general workflow involves:
Sample Preparation: Extraction of the analyte from the environmental matrix, often using solid-phase extraction (SPE) to concentrate the compound and remove interfering substances.
Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. A C18 or biphenyl (B1667301) column is typically used to separate the target compound from other co-extracted molecules based on its polarity. nih.gov
Detection and Quantification: The outlet of the HPLC is connected to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the mass spectrometer is set to specifically detect one or more predefined fragmentation transitions (e.g., m/z 335 → 188). This process is highly selective, filtering out background noise and allowing for accurate quantification, even at trace levels (ng/L or µg/kg). nih.gov
The method is validated by analyzing samples spiked with known concentrations of the compound to determine parameters like the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. mdpi.commdpi.com
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid, crystalline state. soton.ac.uk To perform this analysis, a high-quality single crystal of this compound must be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is measured. nih.gov
The analysis of the diffraction data provides a wealth of information:
Molecular Structure: It yields the exact bond lengths, bond angles, and torsion angles of the molecule, providing an unambiguous confirmation of its constitution and conformation in the solid state. mdpi.com It would definitively establish the conformation of the two phenyl rings with respect to the central methylene group. For the related diphenylmethane, the conformation in the crystal is known to be asymmetric. researchgate.net
Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules are arranged in the crystal lattice. For this compound, key interactions are expected to include N-H···N hydrogen bonds between the amino groups of adjacent molecules. nih.gov Additionally, offset π-π stacking interactions between the electron-rich aromatic rings are likely to play a significant role in stabilizing the crystal structure. nih.gov Understanding these non-covalent interactions is crucial for comprehending the material's physical properties.
| Parameter | Type of Information | Significance |
|---|---|---|
| Crystal System & Space Group | Symmetry of the unit cell. | Describes the fundamental repeating unit of the crystal. nih.gov |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the size and shape of the repeating lattice. |
| Bond Lengths & Angles | Precise distances and angles between atoms. | Confirms the molecular geometry to a high degree of precision. |
| Torsional Angles | Dihedral angles defining the rotation around bonds. | Reveals the specific conformation of the molecule in the solid state, particularly the twist of the phenyl rings. |
| Hydrogen Bond Geometry | Distances and angles of N-H···N interactions. | Characterizes the primary intermolecular forces governing crystal packing. nih.gov |
| π-π Stacking Interactions | Distance and offset between aromatic rings of adjacent molecules. | Identifies another key stabilizing force within the crystal lattice. |
Analysis of Polymorphism and Crystal Packing
The three-dimensional arrangement of molecules in the solid state, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, these interactions dictate the crystal's stability and physical properties. While a specific crystallographic study for this exact molecule is not detailed in the provided sources, the analysis of its functional groups allows for a theoretical examination of its likely crystal packing features based on studies of similar compounds. iucr.orgmdpi.com
The stability of a crystal structure is achieved through a balance of attractive and repulsive forces that align the molecules in an energetically favorable manner. iucr.org The key interactions expected to influence the crystal packing of this compound include:
Hydrogen Bonding: The primary amino groups (–NH₂) are strong hydrogen bond donors. These are expected to form N–H⋯N hydrogen bonds, creating supramolecular chains or more complex networks that are significant contributors to the cohesion of the crystal structure. iucr.org
π–π Stacking: The phenyl rings can interact through π–π stacking. These interactions may be offset, where the rings are parallel but displaced from one another, contributing to the stability of the lattice. iucr.orgnih.gov
Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions within a crystal lattice. iucr.org By mapping properties like normalized contact distance (d_norm) onto the surface, one can identify the specific atoms involved in close contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the interactions, showing the percentage contribution of each type of contact (e.g., H⋯Cl, H⋯H, N⋯H) to the total crystal packing. iucr.org
Investigation of Steric and Electronic Effects on Molecular Geometry
The molecular geometry of this compound is significantly influenced by the steric and electronic properties of its substituents.
Electronic Effects: Chlorine is an electron-withdrawing group. The presence of four chlorine atoms deactivates the aromatic rings, reducing their electron density. This effect makes the rings less susceptible to electrophilic substitution but enhances their stability in oxidative environments. The amino groups (–NH₂), in contrast, are electron-donating, which modulates the electronic properties of the molecule. The interplay between these opposing electronic influences is critical to the molecule's reactivity and intermolecular interactions.
Vibrational Spectroscopy (FTIR, Raman) for Conformational Studies and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" that is unique to a compound's structure and conformation. researchgate.netnih.gov By analyzing the vibrational frequencies of different functional groups, these techniques can confirm the identity of this compound and provide insights into its molecular structure.
The spectra are characterized by absorption bands corresponding to specific bond vibrations (stretching, bending). For this molecule, key vibrational modes would be assigned to its constituent parts: the amino groups, the dichlorophenyl rings, and the methylene bridge. While the exact frequencies require experimental measurement, typical ranges for these groups can be predicted based on data from similar molecules. researchgate.netresearchgate.net
The table below outlines the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Amino (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 | FTIR, Raman |
| Aromatic (C-H) | Stretching | 3000 - 3100 | FTIR, Raman |
| Methylene (C-H) | Symmetric & Asymmetric Stretching | 2850 - 2960 | FTIR, Raman |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | FTIR, Raman |
| Amino (N-H) | Scissoring (Bending) | 1590 - 1650 | FTIR |
| Methylene (CH₂) | Scissoring (Bending) | ~1465 | FTIR |
| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1360 | FTIR |
| Carbon-Chlorine (C-Cl) | Stretching | 600 - 800 | FTIR, Raman |
These spectral fingerprints are highly sensitive to the molecule's local environment and conformation. Changes in rotational isomers or intermolecular interactions (like hydrogen bonding) would cause shifts in the positions and intensities of the observed peaks, making FTIR and Raman spectroscopy valuable for conformational studies.
Chromatographic Methodologies for Isolation, Purification, and Purity Assessment
Chromatography is indispensable for separating this compound from reaction byproducts, isolating it in a pure form, and assessing its final purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Method Development
HPLC and UHPLC are primary techniques for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses.
Method development involves optimizing several parameters to achieve a good separation with sharp, symmetrical peaks. A typical method would involve:
Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for separating moderately nonpolar compounds. The long alkyl chains provide a hydrophobic surface for interaction.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used. thermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a range of polarities.
Detection: A UV detector is highly effective, as the aromatic rings in the molecule absorb strongly in the UV region (typically around 240-254 nm).
The table below presents a hypothetical set of starting parameters for an HPLC/UHPLC method.
| Parameter | HPLC Condition | UHPLC Condition |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30% to 95% B over 20 min | 30% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 2 µL |
UHPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and lower solvent consumption, due to the use of smaller particle size columns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, with its polar amino groups, is not sufficiently volatile for direct GC analysis. sigmaaldrich.com Therefore, it must first be chemically modified into a more volatile derivative. sigmaaldrich.comresearchgate.net
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. Once the derivatized analyte is separated on the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the compound.
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Effective sample preparation is crucial for reliable chromatographic analysis. For HPLC, this may simply involve dissolving the sample in a suitable solvent (like acetonitrile or methanol) and filtering it to remove particulates.
For GC-MS analysis, derivatization is a required step to enhance volatility and improve chromatographic behavior. sigmaaldrich.com The goal is to replace the active, polar hydrogens on the two amino groups with nonpolar moieties. sigmaaldrich.com
A common and effective derivatization technique is silylation . sigmaaldrich.comresearchgate.net This involves reacting the compound with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnorthwestern.edu This reagent reacts with the primary amine functional groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comnorthwestern.edu
The reaction proceeds as follows: R-NH₂ + MTBSTFA → R-NH-TBDMS
This derivatization has several advantages:
Increased Volatility: The resulting TBDMS derivative is much less polar and more volatile, making it suitable for GC.
Improved Stability: TBDMS derivatives are generally more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com
Characteristic Mass Spectra: The derivatives produce predictable and characteristic fragments in the mass spectrometer, aiding in identification. sigmaaldrich.comnorthwestern.edu
The derivatization procedure typically involves dissolving the sample in a suitable solvent, adding the MTBSTFA reagent, and heating the mixture to ensure the reaction goes to completion before injection into the GC-MS system. northwestern.edu
Computational Chemistry and Theoretical Studies of Bis 4 Amino 2,3 Dichlorophenyl Methane
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For Bis(4-amino-2,3-dichlorophenyl)methane, DFT calculations can elucidate the distribution of electron density and predict its chemical reactivity. These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing various electronic properties. researchgate.netresearchgate.net The presence of electron-withdrawing chlorine atoms and electron-donating amino groups on the phenyl rings creates a complex electronic environment that DFT can model with high accuracy.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain reaction mechanisms. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other reactants.
The HOMO represents the ability to donate an electron, and for this compound, it is expected to be localized primarily on the electron-rich amino groups and the phenyl rings. The LUMO, conversely, indicates the ability to accept an electron, and its density is likely concentrated around the electron-deficient areas influenced by the electronegative chlorine atoms.
The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for molecular stability and reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.gov In the context of its use as a curing agent, the HOMO of the diamine would interact with the LUMO of the epoxy or isocyanate resin, initiating the polymerization reaction. The reaction mechanism can be understood as a nucleophilic attack from the amino groups (HOMO) on the electrophilic sites of the resin (LUMO). wikipedia.org
Table 1: Illustrative Frontier Orbital Data for this compound Note: This table presents hypothetical data for illustrative purposes, as specific published computational values for this exact compound are not readily available. The values are representative of what would be expected from a DFT calculation.
| Parameter | Predicted Value (eV) | Description |
| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |
| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.
For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative chlorine atoms and the nitrogen atoms of the amino groups due to their lone pairs of electrons. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the amino groups and the methylene (B1212753) bridge, indicating sites prone to nucleophilic attack. nih.govnih.gov
Partial charge modeling, often performed using methods like Mulliken population analysis, quantifies the charge distribution across the atoms in the molecule. nih.gov This analysis would confirm the electron-withdrawing effect of the chlorine atoms, leading to a partial positive charge on the adjacent carbon atoms, and the electron-donating nature of the amino groups.
Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions in different environments. sciepub.com For this compound, MD simulations can map its conformational landscape by exploring the rotational freedom around the single bonds, particularly the C-C-C bonds of the methylene bridge and the C-N bonds of the amino groups. The molecule possesses significant flexibility, allowing the two dichlorophenyl moieties to adopt various spatial orientations relative to each other. nih.gov Understanding this flexibility is crucial as the specific conformation can influence its reactivity and how it packs in a solid-state or integrates into a polymer network.
Quantum Chemical Methods for Reaction Mechanism Elucidation and Transition State Modeling
Beyond FMO theory, quantum chemical methods can be used to model the entire reaction pathway for processes involving this compound. This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them. wikipedia.org By identifying the transition state structure and its associated energy barrier (activation energy), chemists can gain a detailed understanding of the reaction kinetics. For instance, in the curing of epoxy resins, these methods could model the step-by-step process of the amine hydrogen atoms reacting with the epoxide rings, providing a theoretical basis for the reaction's efficiency under different conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmgesjournals.com Theoretical calculations can determine the vibrational frequencies corresponding to specific bond stretches and bends, which can be compared directly with experimental IR spectra. mdpi.com Similarly, NMR chemical shifts can be calculated and used to aid in the assignment of peaks in experimental spectra. This comparison between predicted and experimental data serves as a crucial validation of the computational model's accuracy. mdpi.com Discrepancies can, in turn, lead to a refinement of the theoretical approach.
Table 2: Comparison of Experimental and Hypothetical Predicted Spectroscopic Data Note: Experimental data is sourced where available. Theoretical values are illustrative, representing typical results from DFT calculations, as specific published predictions for this compound are limited.
| Property | Experimental Value | Predicted Value (Illustrative) |
| Melting Point (°C) | 127-131 echemi.com | N/A (Not typically predicted by these methods) |
| Boiling Point (°C) | 473.0 ± 40.0 echemi.com | N/A (Not typically predicted by these methods) |
| IR Absorption (NH₂ stretch, cm⁻¹) | ~3200-3400 | ~3350 |
| IR Absorption (C-Cl stretch, cm⁻¹) | ~700-800 | ~750 |
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling (Non-biological applications)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to correlate a molecule's structural or computed properties with its activity or reactivity. nih.gov In a non-biological context, a QSRR model could be developed for a series of diamine curing agents, including this compound.
By calculating various molecular descriptors (e.g., HOMO/LUMO energies, partial charges, molecular volume) for each compound in the series and correlating them with an experimental measure of reactivity (such as gel time or the glass transition temperature of the resulting polymer), a predictive model can be built. Such a model would allow for the virtual screening and design of new curing agents with optimized properties, reducing the need for extensive experimental synthesis and testing.
Environmental Occurrence, Fate, and Transformation of Bis 4 Amino 2,3 Dichlorophenyl Methane
Environmental Distribution and Persistence in Aquatic and Terrestrial Compartments
The distribution and persistence of Bis(4-amino-2,3-dichlorophenyl)methane in the environment are governed by its physical and chemical properties, including its water solubility and its tendency to adsorb to soil and sediment. For the structurally similar compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), it has been noted that it strongly attaches to soil particles, which limits its mobility and the likelihood of it leaching into groundwater. This suggests that this compound, with its four chlorine atoms and two aromatic rings, would also exhibit strong sorption to soil organic matter and clay particles.
Once in the environment, its persistence is a key concern. MOCA is considered to be moderately persistent, with a half-life in the environment ranging from 20 to 200 days. It is anticipated that this compound would have a similar or potentially longer persistence due to the increased chlorination, which can make compounds more resistant to degradation. The chemical properties of 4,4'-Methylenebis (2-Chloroaniline) suggest that approximately 43% will partition to water, 28% to aquatic sediments, and 30% to terrestrial soil. It has also been shown that MOCA can be taken up by the root systems of some plants and vegetables grown in contaminated soil.
Table 1: Predicted Environmental Distribution of a Structurally Similar Compound
| Environmental Compartment | Predicted Distribution (%) of 4,4'-Methylenebis (2-Chloroaniline) |
| Water | 43 |
| Aquatic Sediments | 28 |
| Terrestrial Soil | 30 |
This data is for the structurally similar compound 4,4'-Methylenebis (2-Chloroaniline) and is used to infer the likely behavior of this compound.
Abiotic Degradation Pathways and Kinetics in Natural Systems
Abiotic degradation processes, which are not mediated by living organisms, play a role in the transformation of chemical compounds in the environment. These processes include photolysis, hydrolysis, and redox reactions.
Photolytic degradation, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines can undergo photochemical transformation. nih.gov For instance, the photochlorination of aniline (B41778) has been observed in the presence of ferric ions and chloride ions under simulated solar light, leading to the formation of chloroanilines. researchgate.net While specific quantum yields for the photodegradation of this compound are not available, it is expected to absorb sunlight and undergo transformation, although the rates and products of such reactions in the natural environment have not been documented.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Most aromatic amines are generally resistant to hydrolysis in aqueous solutions. acs.org However, the hydrolytic degradation of some aromatic copolyesters has been shown to occur, releasing aromatic and aliphatic moieties into the solution. nih.gov The kinetics of hydrolytic deamination of certain amino-pyrimidines and -acridines have been studied, showing that the reaction rate can be influenced by pH and the presence of other ions. rsc.org Given the stability of the carbon-nitrogen bonds in the amino groups and the carbon-carbon bond of the methylene (B1212753) bridge, significant hydrolytic degradation of this compound under typical environmental pH conditions is not expected to be a primary degradation pathway.
Biodegradation of this compound by Microbial Communities
Biodegradation by microorganisms is a key process for the removal of many organic pollutants from the environment. While there is no specific information on the biodegradation of this compound, extensive research on the microbial degradation of other chlorinated anilines provides a strong basis for understanding its potential biotransformation.
Numerous studies have identified bacteria capable of degrading chlorinated anilines. These microorganisms often utilize these compounds as a source of carbon, nitrogen, and energy. Complete biodegradation of higher chlorinated congeners often requires the sequential action of anaerobic and aerobic microbial communities. eurochlor.org
Several bacterial genera have been implicated in the degradation of chlorinated anilines, including:
Pseudomonas : A Pseudomonas sp. has been shown to co-metabolize 3,4-dichloroaniline (B118046) in the presence of 4-chloroaniline (B138754). researchgate.net
Acinetobacter : Acinetobacter soli GFJ2 can degrade a wide range of halogenated anilines, including 4-chloroaniline and 3,4-dichloroaniline. mdpi.com
Aquaspirillum and Paracoccus : Strains of Aquaspirillum itersonii, Aquaspirillum sp., and Paracoccus denitrificans have been isolated that can grow on 3- and 4-chloroaniline and 3,4-dichloroaniline as sole carbon and nitrogen sources. researchgate.net
Xanthomonas , Bacillus alcaligenes , and Actinomycetaceae nocardia : These were part of a complex bacterial consortium capable of degrading chlorinated anilines. besjournal.com
Microbial consortia, or communities of different microorganisms, are often more effective at degrading complex pollutants than single strains due to synergistic metabolic activities. frontiersin.orgnih.govmdpi.com For example, the degradation of some pollutants is enhanced by the production of biosurfactants by certain members of the consortium, which increases the bioavailability of the pollutant to other degrading bacteria. nih.gov
The metabolism of the structurally similar compound 4,4'-methylenebis(2-chloroaniline) (MOCA) has been studied in rats and dogs. In rats, metabolism includes N-hydroxylation and the formation of glucuronide and sulfate (B86663) conjugates. nih.gov In canine liver and kidney slices, the major metabolite was a sulfate conjugate, and an MBOCA-glucoside was also identified. researchgate.net These metabolic pathways in mammals suggest that initial enzymatic attacks on the amino groups or the aromatic rings are likely steps in the microbial degradation of this compound as well. The degradation pathways of chloroanilines in bacteria often proceed through the formation of chlorocatechols, which are then subject to ring cleavage. researchgate.netmdpi.com
Table 2: Genera of Bacteria Identified in the Degradation of Chlorinated Anilines
| Bacterial Genus | Degraded Compound(s) | Reference(s) |
| Pseudomonas | 3,4-dichloroaniline (co-metabolism) | researchgate.net |
| Acinetobacter | 4-chloroaniline, 3,4-dichloroaniline | mdpi.com |
| Aquaspirillum | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | researchgate.net |
| Paracoccus | 3-chloroaniline, 4-chloroaniline, 3,4-dichloroaniline | researchgate.net |
| Xanthomonas | Chlorinated anilines | besjournal.com |
| Bacillus alcaligenes | Chlorinated anilines | besjournal.com |
| Actinomycetaceae nocardia | Chlorinated anilines | besjournal.com |
Elucidation of Microbial Metabolic Pathways and Intermediate Metabolites
Currently, there is a notable lack of specific studies elucidating the microbial metabolic pathways for this compound. However, research on the biodegradation of other aromatic amines and chlorinated compounds can offer a general framework for its potential transformation. For instance, the biodegradation of 4,4'-methylenedianiline (B154101) (MDA), the non-chlorinated analog, has been observed, although it may require adaptation of the microbial community cdc.gov. In a model river system, MDA was found to biodegrade rapidly cdc.gov.
The initial steps in the microbial degradation of aromatic amines often involve enzymatic modifications of the amine groups. For example, N-hydroxylation is a known metabolic reaction for arylamines, which can lead to the formation of o-aminophenols nih.gov. Another potential transformation is the oxidation of primary amines to imines, a reaction that can be catalyzed by enzymes like D-amino acid oxidase mdpi.com.
For diphenylmethane (B89790), a model substrate for DDT, bacterial degradation has been shown to proceed through the oxidation and fission of one of the benzene (B151609) rings, leading to the formation of phenylacetic acid, phenylglyoxylic acid, and benzoic acid nih.govnih.gov. Given the structure of this compound, it is plausible that microbial degradation, if it occurs, would involve initial attacks on the methylene bridge or the aromatic rings. The presence of chlorine atoms is expected to significantly influence the biodegradability and the specific metabolic pathways, likely making the compound more recalcitrant than its non-chlorinated counterpart.
Table 1: Potential Initial Microbial Transformation Reactions for Aromatic Amines
| Transformation Reaction | Potential Intermediate Class | Reference |
| N-Hydroxylation | Arylhydroxylamines | nih.gov |
| Oxidation of Amine | Imines | mdpi.com |
| Oxidation of Methylene Bridge | Benzophenone derivatives | Inferred from diphenylmethane degradation nih.govnih.gov |
| Ring Cleavage | Substituted catechols, muconic acids | Inferred from general aromatic degradation pathways |
Genetic and Enzymatic Basis of Microbial Degradation
The genetic and enzymatic basis for the microbial degradation of this compound has not been specifically characterized. However, insights can be drawn from studies on the degradation of other aromatic amines and chlorinated compounds.
Enzymes such as reductive aminases have been shown to catalyze the N-allylation of primary and secondary amines, indicating the broad substrate scope of some microbial enzymes towards aromatic amines nih.gov. Cytochrome P450 enzymes, particularly CYP2W1, are known to be involved in the bioactivation of aromatic amines through N-hydroxylation researchgate.net. While this is often associated with toxicity, it represents a potential enzymatic transformation pathway in the environment.
The degradation of chlorinated aromatic compounds often involves dioxygenase enzymes that can catalyze the initial hydroxylation of the aromatic ring, making it susceptible to cleavage. The genes for these enzymes are often found on plasmids and can be part of complex regulatory networks. For example, the tfd genes are well-studied in the context of 2,4-dichlorophenoxyacetic acid (2,4-D) degradation and encode for enzymes that sequentially break down the chlorinated aromatic structure.
Table 2: Enzyme Classes Potentially Involved in Aromatic Amine Transformation
| Enzyme Class | Catalyzed Reaction | Reference |
| Reductive Aminases | N-alkylation/allylation | nih.gov |
| Cytochrome P450 Monooxygenases | N-hydroxylation, Ring hydroxylation | researchgate.net |
| D-Amino Acid Oxidases | Oxidation of primary amines | mdpi.com |
| Dioxygenases | Ring hydroxylation and cleavage | Inferred from chlorinated aromatic degradation |
Bioaccumulation and Biotransformation in Non-Human Environmental Organisms
There is a lack of specific data on the bioaccumulation and biotransformation of this compound in non-human environmental organisms. However, its chemical properties, including predicted hydrophobicity, suggest a potential for bioaccumulation.
Chlorinated aromatic hydrocarbons are known to accumulate in the fatty tissues of fish and other aquatic organisms nih.gov. Studies on other chlorinated compounds, such as pesticides and PCBs, in fish have shown significant bioaccumulation, particularly in the liver nih.govmdpi.com. The presence of chlorine atoms on an aromatic structure generally increases its lipophilicity and resistance to degradation, which are key factors driving bioaccumulation. For instance, chlorinated paraffins have been shown to bioaccumulate in various organisms, with the lipid content of tissues being a major determining factor mdpi.com.
The biotransformation of aromatic amines in aquatic organisms can occur, but the pathways are not always detoxifying. The biotransformation of 4,4'-methylenedianiline is not well-documented in fish, but its potential to covalently bind to macromolecules suggests that it could form persistent adducts. The presence of chlorine atoms in this compound would likely influence its biotransformation pathways and rates compared to MDA.
Sorption and Transport Behavior in Soil and Sediment Environments
Specific studies on the sorption and transport of this compound in soil and sediment are not available. However, the behavior of the parent compound, 4,4'-methylenedianiline (MDA), and general principles of chemical sorption provide strong indications of its likely behavior.
Aromatic amines, such as MDA, have been shown to bind strongly to humic materials in soil and sediment cdc.govnih.gov. This binding is often covalent, leading to very low mobility and leachability in soils with significant organic matter content nih.govoecd.org. Sorption processes are critical in controlling the availability of chemicals for uptake by organisms and their transport to groundwater researchgate.netmdpi.commdpi.comsemanticscholar.org.
The sorption of organic compounds to soil and sediment is influenced by factors such as the organic carbon content of the soil, pH, and the chemical properties of the compound itself nih.gov. Given the aromatic amine structure of this compound, it is expected to exhibit strong sorption to soil and sediment organic matter. The chlorine substituents may further enhance its hydrophobicity, potentially leading to even stronger sorption than that observed for MDA. This strong binding would limit its transport through the soil column and into groundwater, making it likely to accumulate in the upper soil layers and in sediments of aquatic systems.
Advanced Materials Science and Industrial Applications of Bis 4 Amino 2,3 Dichlorophenyl Methane Derivatives
Role in Polymer Synthesis and Engineering (e.g., polyamides, polyimides, epoxies)
Bis(4-amino-2,3-dichlorophenyl)methane is a crucial monomer in the production of high-performance polymers such as polyamides, polyimides, and as a curing agent for epoxy resins. The presence of two primary amine groups allows it to react with various co-monomers, such as dianhydrides and diacyl chlorides, to form long-chain polymers.
In the realm of polyimides , this diamine is a key component in the synthesis of polymers for applications requiring high thermal stability and specific optical properties. For instance, it is listed as a diamine monomer in patents for photo-alignable materials used in liquid crystal displays (LCDs). google.comgoogle.com The polyamic acids, precursors to polyimides, are formed by the reaction of the diamine with tetracarboxylic dianhydrides. Subsequent thermal or chemical imidization leads to the formation of the final polyimide. google.com
As a curing agent for epoxy resins , the amine functionalities of this compound react with the epoxide groups of the resin, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermoset material with enhanced thermal and chemical resistance.
While less documented in readily available literature, the diamine structure of this compound makes it a suitable candidate for the synthesis of polyamides through reaction with dicarboxylic acids or their derivatives. These polyamides would be expected to exhibit high thermal stability due to the aromatic and halogenated structure of the diamine.
Influence of Steric and Electronic Effects of Chlorine Substituents on Polymer Properties
The four chlorine atoms on the aromatic rings of this compound exert significant steric and electronic effects that profoundly influence the properties of the resulting polymers.
Steric Hindrance: The presence of chlorine atoms in the ortho positions (2 and 3) to the amino groups introduces considerable steric hindrance. This bulkiness can restrict the rotation of the polymer backbone, leading to increased rigidity and a higher glass transition temperature (Tg). The restricted chain mobility can also impact the polymer's solubility and processing characteristics.
Electronic Effects: Chlorine is an electron-withdrawing group. This electronic effect reduces the basicity of the amine groups, which can affect their reactivity during polymerization. In the resulting polymer, the electron-withdrawing nature of the chlorine atoms can enhance the material's oxidative and thermal stability. Furthermore, the high halogen content contributes to inherent flame retardancy in the polymers.
| Property | Influence of Chlorine Substituents |
| Glass Transition Temperature (Tg) | Increased due to restricted chain rotation. |
| Thermal Stability | Enhanced due to electron-withdrawing effects. |
| Solubility | Generally reduced due to increased rigidity. |
| Flame Retardancy | Improved due to high halogen content. |
| Reactivity of Amine Groups | Reduced due to decreased basicity. |
Applications in the Development of Specialty Organic Dyes and Pigments
This compound can serve as a precursor for the synthesis of specialty organic dyes and pigments. The two primary amine groups are readily diazotized and then coupled with various coupling components to produce a wide range of azo dyes. The color and properties of these dyes can be tailored by the choice of the coupling agent.
The incorporation of the dichlorinated phenylmethane moiety into a dye molecule can enhance its stability towards light, heat, and chemical degradation. Patents have mentioned the use of this diamine in the context of azo dyes for applications such as liquid crystal materials. google.com However, specific examples and detailed performance data of dyes synthesized from this compound are not extensively reported in publicly available literature.
Utilization as Precursors or Intermediates in Fine Chemical Synthesis
In the field of fine chemical synthesis, this compound is a valuable intermediate for the creation of more complex molecules. Its diamine structure allows for a variety of chemical transformations, making it a versatile building block.
It can be used in the synthesis of heterocyclic compounds and other specialty chemicals. For instance, a related compound, Bis(4-amino-2-chloro-3,5-diethylphenyl)methane, is noted for its use in the synthesis of pharmaceuticals and agrochemicals. This suggests that this compound could similarly be a precursor for biologically active molecules, where the chlorinated aromatic structure might contribute to the desired activity. The compound is commercially available from various chemical suppliers, indicating its established role as an intermediate in the chemical industry.
Functionalization for Catalytic Systems and Ligand Design
The amine groups in this compound can be functionalized to create ligands for metal complexes, which can then be investigated for their catalytic activity. For example, the primary amines can be reacted with aldehydes or ketones to form Schiff base ligands. These ligands can then coordinate with various metal ions to form metal complexes.
The electronic properties and steric bulk of the resulting ligands, influenced by the chlorine atoms, can have a significant impact on the catalytic activity and selectivity of the metal complexes. While the potential for such applications exists, specific research on the use of this compound in the design of catalytic systems is not widely documented in the reviewed literature.
Emerging Applications in Electronics and Optoelectronics
A key emerging application for derivatives of this compound is in the field of electronics and optoelectronics, particularly in the fabrication of liquid crystal displays (LCDs). Patents disclose the use of polyimides derived from this diamine as photo-alignable materials. google.com
These polyimide layers are used to control the alignment of liquid crystal molecules in a display. The alignment is achieved by exposing the polyimide film to polarized UV light, which induces an anisotropic orientation in the polymer chains. This, in turn, directs the alignment of the liquid crystal molecules in contact with the film. The thermal stability and insulating properties of the polyimide, enhanced by the chlorinated diamine, are crucial for the performance and longevity of the display device.
The potential for this compound to be used in other electronic and optoelectronic applications exists, given the desirable properties of the resulting polymers, but further research and development are needed to explore these areas fully.
Future Research Directions and Emerging Methodologies for Bis 4 Amino 2,3 Dichlorophenyl Methane Studies
Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the study of Bis(4-amino-2,3-dichlorophenyl)methane. By distilling patterns from vast datasets of chemical reactions, AI and ML models can predict a wide range of molecular properties, reducing the need for costly and time-consuming experimentation.
Predictive Property Modeling: Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of predictive chemistry. For polychlorinated compounds like this compound, QSPR can estimate crucial physicochemical properties such as aqueous solubility, vapor pressure, and partition coefficients, which are vital for predicting environmental fate. Advanced models, like deep belief networks, have shown superior predictive ability for the properties of complex halogenated molecules like polychlorinated biphenyls (PCBs). These approaches can be adapted to provide robust predictions for the subject compound.
Reactivity and Synthesis Prediction: AI algorithms can now predict the outcomes of complex chemical reactions with high accuracy, in some cases outperforming trained chemists. For a molecule with multiple reactive sites like this compound (two amino groups and four chlorine atoms on aromatic rings), ML models can predict the most likely sites for electrophilic aromatic substitution or other functionalizations. This capability allows researchers to screen potential reactions virtually, saving significant resources. These models work by treating reactants and products as different "languages" and learning to "translate" between them based on patterns from millions of published reactions.
Below is an illustrative table showing how AI/ML could be used to predict key properties of this compound compared to known experimental values for similar compounds.
| Property | Predicted Value (AI/ML Model) | Basis of Prediction | Relevance |
| LogP (Octanol-Water Partition Coefficient) | High (e.g., >5) | Based on molecular descriptors and comparison with other polychlorinated diarylmethanes. | Indicates potential for bioaccumulation in fatty tissues. |
| Aqueous Solubility | Low | Inversely correlated with LogP and molecular weight. | Affects environmental transport and bioavailability. |
| Potential Metabolic Pathways | N-acetylation, hydroxylation | Predicted by models trained on known metabolic transformations of aromatic amines. | Informs toxicological and environmental fate studies. |
| Regioselectivity of Further Halogenation | High probability at positions ortho/para to amino groups | Based on models trained on electrophilic aromatic substitution reactions. | Guides the synthesis of new derivatives. |
Development of Novel and Sustainable Synthetic Technologies
Future synthesis of this compound will increasingly focus on green chemistry principles to minimize environmental impact and enhance efficiency. This involves moving away from traditional methods that may use harsh reagents or produce significant waste.
Advanced Catalysis: The synthesis of diarylmethanes often involves Friedel-Crafts reactions or metal-catalyzed cross-couplings. Emerging research focuses on developing more sustainable catalysts. For instance, Re₂O₇ has been shown to be an effective catalyst for dehydrative Friedel-Crafts reactions to form diarylmethanes under mild conditions with minimal waste. Similarly, nickel-catalyzed cross-coupling of benzylic ammonium (B1175870) triflates with aryl boronic acids offers a pathway with exceptional functional group tolerance. The use of inexpensive and abundant iron catalysts in oxidative cross-coupling reactions also presents a greener alternative.
Flow Chemistry and Process Optimization: Continuous flow chemistry offers superior control over reaction parameters, leading to better yields, enhanced safety, and easier scalability. This technology is particularly suitable for optimizing the synthesis of fine chemicals and pharmaceutical intermediates. Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reactions and improve yields, as demonstrated in the synthesis of other substituted aromatic amines.
The table below contrasts a traditional synthetic approach with a potential sustainable alternative.
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Sustainable Synthesis (e.g., Catalytic/Flow) |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of advanced metals (e.g., Pd, Ni, Re) |
| Solvent | Often chlorinated solvents | Greener solvents (e.g., ionic liquids, water) |
| Waste Generation | High (metal salts, acidic waste) | Low (catalyst is recyclable, high atom economy) |
| Energy Input | Often requires high temperatures and long reaction times | Lower energy, faster reaction via microwave or flow chemistry |
| Safety | Use of hazardous and corrosive reagents | Milder reaction conditions, contained systems in flow chemistry |
High-Throughput Screening for Undiscovered Chemical Reactivity and Applications
High-throughput screening (HTS) is a powerful method for rapidly evaluating numerous chemical reactions or compounds in parallel, accelerating the discovery of new reactivity and applications for this compound. This technique moves beyond hypothesis-driven research by systematically testing a wide array of conditions.
Discovering Novel Reactivity: By using HTS, the compound can be subjected to a diverse matrix of catalysts, reagents, and solvents to uncover previously unknown transformations. For example, screening various palladium or nickel catalysts could identify optimal conditions for selective cross-coupling reactions at one of the C-Cl bonds. HTS is particularly effective for optimizing reaction conditions, such as finding the best base or ligand for a specific Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
Screening for New Applications: HTS, combined with quantitative structure-use relationship (QSUR) models, can rapidly screen large chemical libraries to identify potential functional substitutes or new applications. This compound and its derivatives could be screened against various biological targets to uncover potential pharmaceutical activity. In materials science, its incorporation into polymers could be tested under numerous formulations to rapidly assess its ability to enhance properties like thermal stability.
A conceptual HTS workflow for discovering new reactivity is outlined below.
| Step | Action | Technology/Method | Expected Outcome |
| 1. Plate Preparation | Dispense this compound into a 96-well plate. | Automated liquid handlers. | Uniform starting material in each well. |
| 2. Reagent Addition | Add a matrix of different coupling partners (e.g., boronic acids) and catalysts (e.g., Pd/Ni complexes). | Robotic dispensing systems, ChemBeads for solid catalysts. | Each well represents a unique reaction condition. |
| 3. Reaction | Incubate plates under controlled temperature, possibly using parallel photoreactors for photochemistry. | Automated incubation stations. | Formation of a library of new derivatives. |
| **4. |
Q & A
Q. What are the recommended synthetic pathways for Bis(4-amino-2,3-dichlorophenyl)methane, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution to introduce amino groups into dichlorinated aromatic precursors. Key parameters include:
- Catalyst selection : Copper(I) iodide or palladium catalysts for coupling reactions .
- Temperature control : Elevated temperatures (80–120°C) to overcome aromatic ring deactivation by electron-withdrawing chlorine substituents.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted dichlorophenyl precursors .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic analysis :
- NMR : - and -NMR to confirm substitution patterns and amine proton environments.
- FT-IR : Peaks at ~3400 cm (N–H stretch) and 1500–1600 cm (C–Cl vibrations).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z ~353.1 for [M+H]).
- X-ray crystallography : To resolve steric effects from chlorine substituents and amine group orientation .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity of aromatic amines and chlorinated intermediates .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, following institutional guidelines for halogenated organic waste.
- Storage : Under inert atmosphere (N) to prevent oxidation of amine groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- DFT calculations : Analyze electron density maps to identify reactive sites (e.g., amino groups as nucleophiles, chlorine substituents as electrophilic centers).
- Transition state modeling : Simulate interactions with catalysts (e.g., Pd or Cu complexes) to optimize cross-coupling reactions.
- Solvent effects : Use COSMO-RS models to predict solubility and solvation energy in reaction media .
Q. How do steric and electronic effects of chlorine substituents influence the compound’s application in polymer or coordination chemistry?
Methodological Answer:
- Steric hindrance : Chlorine at 2,3-positions restricts rotational freedom in the methane bridge, affecting polymer backbone rigidity.
- Electronic effects : Electron-withdrawing Cl groups deactivate the aromatic ring, reducing reactivity in electrophilic substitutions but enhancing stability in oxidative environments.
- Coordination chemistry : Amine groups act as ligands for transition metals (e.g., Cu), with chlorine substituents modulating Lewis acidity .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis : Compare experimental conditions (e.g., cell lines, concentration ranges) across studies to identify confounding variables.
- Dose-response validation : Reproduce assays with standardized protocols (e.g., MTT assays for cytotoxicity) and include positive/negative controls.
- Structural analogs : Test derivatives to isolate the impact of chlorine and amine groups on bioactivity .
Q. What factorial design approaches are optimal for studying the environmental degradation of this compound?
Methodological Answer:
- Variables : pH, UV exposure, microbial activity, and temperature.
- Response surface methodology (RSM) : Optimize degradation efficiency using a central composite design.
- Analytical endpoints : HPLC-MS to quantify degradation products (e.g., dechlorinated amines or quinone derivatives) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
